3-Ethylhept-4-enal
Description
3-Ethylhept-4-enal (C₉H₁₆O) is an α,β-unsaturated aldehyde characterized by a seven-carbon chain with an ethyl substituent at the third position and a double bond at the fourth carbon. Its molecular structure confers unique chemical reactivity, particularly in conjugate addition and cycloaddition reactions. The compound is synthesized via aldol condensation or selective oxidation of corresponding alcohols, often employing catalytic systems such as DMAP and triethylamine, as observed in analogous synthetic protocols . Key applications include its use as a flavoring agent and intermediate in pharmaceuticals and agrochemicals. Characterization relies on spectroscopic techniques like NMR, IR, and HRMS, consistent with methodologies applied to structurally related compounds .
Properties
CAS No. |
287173-04-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-ethylhept-4-enal |
InChI |
InChI=1S/C9H16O/c1-3-5-6-9(4-2)7-8-10/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
BQIJRWIQQQTFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CC)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylhept-4-enal can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetaldehyde, followed by dehydration to form the enal structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, 3-Ethylhept-4-enal can be produced using continuous flow reactors to optimize yield and purity. The process involves the same aldol condensation reaction but is scaled up to accommodate larger quantities. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylhept-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: 3-Ethylheptanoic acid.
Reduction: 3-Ethylhept-4-enol.
Substitution: 3-Bromo-3-ethylhept-4-enal.
Scientific Research Applications
3-Ethylhept-4-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 3-Ethylhept-4-enal involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. The double bond also allows for various addition reactions. In biological systems, it can form Schiff bases with amines, which may lead to further biochemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
3-Ethylhept-4-enal belongs to the α,β-unsaturated aldehyde family, sharing similarities with:
- Hept-4-enal : Lacks the ethyl substituent, resulting in reduced steric hindrance.
- 2-Ethylhex-2-enal : Positional isomer with the double bond at the second carbon, altering electronic distribution.
- Nonanal: Saturated analog without the double bond, significantly reducing reactivity.
The ethyl group in 3-Ethylhept-4-enal enhances steric bulk compared to Hept-4-enal, influencing reaction kinetics and selectivity.
Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Organic Solvents) |
|---|---|---|---|
| 3-Ethylhept-4-enal | 142.24 | ~180 | High |
| Hept-4-enal | 114.19 | ~160 | High |
| 2-Ethylhex-2-enal | 140.23 | ~175 | Moderate-High |
| Nonanal | 142.24 | 185 | Moderate |
The ethyl group elevates the boiling point of 3-Ethylhept-4-enal relative to Hept-4-enal due to increased molecular weight and van der Waals interactions.
Chemical Reactivity
- Nucleophilic Addition : The ethyl group in 3-Ethylhept-4-enal sterically hinders nucleophilic attack at the β-carbon compared to Hept-4-enal, slowing reaction rates .
- Oxidation: Yields 3-ethylhept-4-enoic acid, whereas Nonanal oxidizes to nonanoic acid.
- Diels-Alder Reactivity: The electron-withdrawing aldehyde group enhances dienophilicity, though steric effects reduce regioselectivity compared to 2-Ethylhex-2-enal.
Spectroscopic Data
| Compound | Aldehyde Proton Shift (¹H NMR, ppm) | Double Bond Protons (¹H NMR, ppm) | IR C=O Stretch (cm⁻¹) |
|---|---|---|---|
| 3-Ethylhept-4-enal | 9.8 | 5.7–6.1 (m) | ~1710 |
| Hept-4-enal | 9.7 | 5.5–6.0 (m) | ~1705 |
| 2-Ethylhex-2-enal | 9.9 | 6.0–6.5 (m) | ~1720 |
The upfield shift of the aldehyde proton in 3-Ethylhept-4-enal (vs. 2-Ethylhex-2-enal) reflects subtle electronic effects from substituent positioning. IR data align with trends in α,β-unsaturated aldehydes, as corroborated by standardized characterization workflows .
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